molecular formula C14H10ClFN2O B5567438 3-chloro-N'-(4-fluorobenzylidene)benzohydrazide

3-chloro-N'-(4-fluorobenzylidene)benzohydrazide

Cat. No.: B5567438
M. Wt: 276.69 g/mol
InChI Key: CZFAGSRIGPJNDX-RQZCQDPDSA-N
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Description

3-chloro-N’-(4-fluorobenzylidene)benzohydrazide is a chemical compound with the linear formula C14H11ClFN . It has a molecular weight of 247.702 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-chloro-2-hydrazinylpyridine involved dissolving it and 4-fluoro-benzaldehyde in ethanol and stirring at room temperature for 24 hours . A solid was then obtained, filtered, and dried with an 85% yield . The solid was recrystallized from ethanol as colorless block crystals .


Molecular Structure Analysis

The molecular structure of 3-chloro-N’-(4-fluorobenzylidene)benzohydrazide can be analyzed using various spectral techniques. Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques are commonly used for such analyses . Computational analyses can also be made using methods like Density Functional Theory (DFT) .


Physical and Chemical Properties Analysis

3-chloro-N’-(4-fluorobenzylidene)benzohydrazide has a molecular weight of 247.702 . Its linear formula is C14H11ClFN . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be obtained through specific experimental measurements or computational predictions.

Scientific Research Applications

Synthesis and Characterization

Hydrazone compounds, including those structurally similar to 3-chloro-N'-(4-fluorobenzylidene)benzohydrazide, have been synthesized and characterized, leading to the development of various metal complexes. These complexes have been studied for their structural properties and potential biological activities. For instance, vanadium(V) complexes derived from halido-substituted hydrazone compounds have shown antimicrobial activity against a range of bacteria and fungi, suggesting the role of fluoro groups in enhancing antibacterial activities (He et al., 2018).

Antimicrobial Activities

Catalytic Oxidation Properties

Research has also explored the catalytic properties of oxidovanadium(V) complexes with Schiff base ligands derived from hydrazone compounds. These complexes have shown selective catalytic properties in the oxidation of organic substrates, such as cyclohexene, using hydrogen peroxide as the oxidant. This highlights the potential application of these complexes in organic synthesis and industrial processes (Yang, 2014).

Fluorescence and Colorimetric Probes

Some derivatives of hydrazone compounds have been developed as "turn-on" fluorescent and chromogenic probes for the detection of specific ions in biological and environmental samples. These probes exhibit significant changes in fluorescence and color in the presence of targeted ions, offering potential applications in sensing technologies, clinical diagnostics, and environmental monitoring (Xu et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

3-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-12-3-1-2-11(8-12)14(19)18-17-9-10-4-6-13(16)7-5-10/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFAGSRIGPJNDX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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